(2S)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate
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Overview
Description
(2S)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azaniumyl group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate typically involves the introduction of the trifluoromethoxy group into the aromatic ring. One common method is the use of tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3) as an OCF3-transfer reagent. This reagent can be prepared by reacting carbonyl fluoride with tris(dimethylamino)sulfonium difluorotrimethylsilicate in anhydrous tetrahydrofuran (THF) at -75°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of (2S)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-azaniumyl-2-[3-(trifluoromethyl)phenyl]acetate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(2S)-2-azaniumyl-2-[3-(methoxy)phenyl]acetate: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2S)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate imparts unique electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
IUPAC Name |
(2S)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRHISPHWIGFLQ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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